An In-Depth Technical Guide to the Structure, Synthesis, and Application of o-Tolylacetic Acid Methyl Ester
An In-Depth Technical Guide to the Structure, Synthesis, and Application of o-Tolylacetic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Abstract
o-Tolylacetic acid methyl ester, also known as methyl 2-(o-tolyl)acetate, is a key chemical intermediate with significant applications in the synthesis of complex organic molecules. Its structural features, particularly the ortho-substituted methyl group on the phenyl ring, offer unique steric and electronic properties that are leveraged in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a detailed protocol for its synthesis via Fischer esterification, in-depth spectral analysis, and a discussion of its role as a versatile building block in medicinal chemistry.
Introduction and Molecular Structure
o-Tolylacetic acid methyl ester (CAS No: 40851-62-5) is an aromatic ester, a derivative of phenylacetic acid.[1] The core structure consists of a benzene ring substituted at the ortho (1,2) positions with a methyl group and an acetic acid methyl ester group. This substitution pattern is critical to its reactivity and its utility as a pharmacophore in organic synthesis.[1] The presence of the methyl group ortho to the acetic ester moiety introduces steric hindrance that can influence reaction pathways and conformational preferences of molecules derived from it.
// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; O1 [label="O"]; O2 [label="O"]; C10 [label="C"];
// Position nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; C7 [pos="-2.6,1.5!"]; // Methyl group on C2 C8 [pos="2.6,0!"]; // CH2 group C9 [pos="3.9,0.75!"]; // Carbonyl carbon O1 [pos="3.9,2.0!"]; // Carbonyl oxygen O2 [pos="5.2,0!"]; // Ester oxygen C10 [pos="6.5,0.75!"];// Ester methyl group
// Benzene ring bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Substituent bonds C2 -- C7 [label="H₃C"]; C6 -- C8 [label="H₂C"]; C8 -- C9; C9 -- O1 [label="O", style=double]; C9 -- O2; O2 -- C10 [label="CH₃"];
} DGcaption Figure 1: 2D Chemical Structure of o-Tolylacetic Acid Methyl Ester.
Physicochemical Properties
A summary of the key physicochemical properties of o-tolylacetic acid methyl ester is presented in Table 1. These properties are essential for its handling, reaction setup, and purification.
| Property | Value | Reference(s) |
| CAS Number | 40851-62-5 | [1] |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| Physical Form | Liquid | [2] |
| Storage Temperature | 2-8°C, Sealed in dry | [2] |
| SMILES | CC1=CC=CC=C1CC(=O)OC | [1] |
| InChI Key | BLEMRRXGTKTJGT-UHFFFAOYSA-N | [2] |
Synthesis of o-Tolylacetic Acid Methyl Ester
The most direct and common laboratory-scale synthesis of o-tolylacetic acid methyl ester is the Fischer esterification of its corresponding carboxylic acid, o-tolylacetic acid, with methanol. This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is driven to completion by using an excess of the alcohol (methanol), which also serves as the solvent.[3][4]
Causality of the Fischer Esterification Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[5] The causality behind the experimental choices is rooted in overcoming the equilibrium nature of the reaction.
-
Protonation of the Carbonyl: The reaction initiates with the protonation of the carbonyl oxygen of o-tolylacetic acid by the acid catalyst. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of methanol attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion (the former methanol molecule) to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.
-
Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the final ester product.
The use of excess methanol shifts the equilibrium towards the product side, in accordance with Le Châtelier's principle. The removal of water as it is formed can also be employed to drive the reaction to completion.[4]
// Workflow A -> B [label="1"]; B -> C [label="2"]; C -> D [label="3"]; D -> E [label="4"]; E -> F [label="5"]; F -> G [label="6"]; G -> H [label="7"]; H -> I [label="8"]; I -> J [label="9"]; } DGcaption Figure 2: General workflow for the synthesis of o-Tolylacetic Acid Methyl Ester.
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through in-process checks and final product analysis.
Materials:
-
o-Tolylacetic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add o-tolylacetic acid (15.0 g, 0.1 mol). Add an excess of anhydrous methanol (100 mL).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (2 mL) dropwise to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid. Reflux for 4-6 hours.
-
Workup - Quenching: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture into a beaker containing 200 mL of cold water.
-
Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL). Combine the organic extracts.
-
Neutralization: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Self-Validation Point: The cessation of effervescence during the bicarbonate wash indicates the complete neutralization of the acid.
-
Brine Wash: Wash the organic layer with brine (1 x 50 mL) to remove residual water and inorganic salts.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent (diethyl ether and excess methanol) under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure o-tolylacetic acid methyl ester as a liquid.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is a powerful tool for confirming the presence of the key functional groups and their relative positions.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.1-7.3 | Multiplet | 4H | Aromatic protons |
| -O-CH₃ | ~3.7 | Singlet | 3H | Methyl ester protons |
| -CH₂ - | ~3.6 | Singlet | 2H | Methylene protons |
| Ar-CH₃ | ~2.3 | Singlet | 3H | Aromatic methyl protons |
Rationale: The aromatic protons will appear as a complex multiplet in the typical aromatic region. The methyl ester protons are expected around 3.7 ppm, a characteristic shift for this functional group.[6] The methylene protons, being adjacent to both the aromatic ring and the carbonyl group, will be deshielded to around 3.6 ppm. The aromatic methyl group will appear as a singlet around 2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum provides information on the carbon skeleton of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C =O | ~172 | Ester carbonyl carbon |
| Ar-C | 126-136 | Aromatic carbons |
| -O-C H₃ | ~52 | Methyl ester carbon |
| -C H₂- | ~39 | Methylene carbon |
| Ar-C H₃ | ~19 | Aromatic methyl carbon |
Rationale: The carbonyl carbon of the ester will be the most downfield signal. The six aromatic carbons will appear in the 126-136 ppm range. The methyl ester carbon is typically found around 52 ppm, while the benzylic methylene and aromatic methyl carbons will be the most upfield signals.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O stretch (ester) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C bending |
| ~1200 | Strong | C-O stretch (ester) |
Rationale: The most characteristic peak in the IR spectrum will be the strong absorption around 1735 cm⁻¹, indicative of the ester carbonyl group.[8] The C-O stretch of the ester will also be a prominent feature. Aromatic and aliphatic C-H stretches will be present in their expected regions.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
| m/z | Interpretation |
| 164 | Molecular ion (M⁺) |
| 105 | Loss of -COOCH₃ (M - 59), forming the tolylmethyl cation |
| 91 | Loss of -CH₂COOCH₃ (M - 73), forming the tropylium ion |
Rationale: The molecular ion peak is expected at an m/z of 164, corresponding to the molecular weight of the compound. A common fragmentation pathway for phenylacetic esters is the cleavage of the bond between the methylene group and the carbonyl, leading to a stable benzylic-type cation. For o-tolylacetic acid methyl ester, this would result in a prominent peak at m/z 105.[9] Further rearrangement can lead to the tropylium ion at m/z 91.
Applications in Research and Drug Development
While specific examples detailing the use of o-tolylacetic acid methyl ester are not as prevalent in the literature as for some other isomers, its structural motifs are found in several important pharmaceutical compounds. It serves as a valuable building block for introducing the o-tolylacetyl group in more complex molecules.
Derivatives of phenylacetic acid are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs). For instance, the structurally related compound Loxoprofen contains a phenylpropionic acid scaffold.[10] The synthesis of such molecules often involves intermediates derived from substituted phenylacetic acids and their esters.
Furthermore, o-tolylacetic acid methyl ester is considered a useful intermediate in the synthesis of fungicides. For example, the related compound (E)-α-(Methoxyimino)-2-methylbenzeneacetic acid methyl ester is a known intermediate in the synthesis of Trifloxystrobin, a broad-spectrum fungicide.[11] This highlights the utility of the o-tolylacetic acid core in agrochemical research and development.
The primary role of o-tolylacetic acid methyl ester in a research and drug development setting is as a starting material or intermediate for creating more complex target molecules, leveraging its specific substitution pattern to achieve desired biological activity or physical properties.[1][12]
Safety and Handling
o-Tolylacetic acid methyl ester should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazards: May cause skin, eye, and respiratory irritation.[2]
-
Storage: Store in a cool (2-8°C), dry, and well-ventilated area in a tightly sealed container.[2]
Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.
References
-
Journal of Chemical Technology and Metallurgy. (2020). Optimization of Synthesis of Methyl Acetate from Acetic Acid and Methanol using Microwave-Assisted Esterification. Retrieved February 5, 2026, from [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved February 5, 2026, from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification. Retrieved February 5, 2026, from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved February 5, 2026, from [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 5, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Method for synthesizing loxoprofen sodium.
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Home Sunshine Pharma. (n.d.). (E)-Methyl 2-(methoxyimino)-2-(o-tolyl)acetate CAS 120974-97-2. Retrieved February 5, 2026, from [Link]
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